molecular formula C16H24N4O2 B2876030 1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine CAS No. 2034365-66-5

1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine

Cat. No.: B2876030
CAS No.: 2034365-66-5
M. Wt: 304.394
InChI Key: SFYSKLAIUPYBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine is a synthetic chemical compound that functions as a versatile building block in medicinal chemistry and drug discovery research. This molecule incorporates a piperazine core, a privileged scaffold in pharmacology known for enhancing the bioavailability and pharmacokinetic properties of drug candidates . Piperazine-based compounds are extensively investigated for a wide spectrum of therapeutic activities, including antiviral, anticancer, antibacterial, and central nervous system (CNS) modulation . The specific molecular architecture of this compound, featuring a central piperazine ring linked to a piperidine and a pyridinyloxy group, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this reagent to develop novel bioactive agents, such as benzimidazole hybrids for enzyme inhibition or for probing multitarget therapies directed at histamine and sigma receptors . It is supplied exclusively for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-18-10-12-20(13-11-18)16(21)19-8-4-15(5-9-19)22-14-2-6-17-7-3-14/h2-3,6-7,15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYSKLAIUPYBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-4-yloxy group is introduced via SNAr using 4-chloropyridine and a piperidin-4-ol derivative.

Procedure :

  • Reagents : Piperidin-4-ol (1.0 equiv), 4-chloropyridine (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 12 h.
  • Mechanism : Base-mediated deprotonation of piperidin-4-ol generates a nucleophilic alkoxide, which displaces chloride on 4-chloropyridine.
  • Yield : 68–75% after column chromatography (SiO2, EtOAc/hexane 1:1).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether formation.

Procedure :

  • Reagents : Piperidin-4-ol (1.0 equiv), 4-hydroxypyridine (1.1 equiv), DIAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C → RT, 6 h.
  • Yield : 82–88%.

Carbonyl Bridge Installation

Schotten-Baumann Acylation

The carbonyl group is introduced via reaction of 4-(pyridin-4-yloxy)piperidine with phosgene or triphosgene, followed by coupling with 1-methylpiperazine.

Procedure :

  • Step 1 : 4-(Pyridin-4-yloxy)piperidine (1.0 equiv) is treated with triphosgene (0.35 equiv) in anhydrous DCM at 0°C under N2. Triethylamine (3.0 equiv) is added dropwise.
  • Step 2 : The intermediate acyl chloride is reacted with 1-methylpiperazine (1.2 equiv) in DCM at RT for 4 h.
  • Yield : 65–70% after recrystallization (MeOH/Et2O).

Carbodiimide-Mediated Coupling

For milder conditions, EDC/HOBt facilitates amide bond formation.

Procedure :

  • Reagents : 4-(Pyridin-4-yloxy)piperidine-1-carboxylic acid (1.0 equiv), 1-methylpiperazine (1.5 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 12 h.
  • Workup : Aqueous extraction (NaHCO3, brine), column chromatography (DCM/MeOH 10:1).
  • Yield : 75–80%.

Alternative Routes and Optimization

Reductive Amination Pathway

A two-step sequence involving reductive amination to install the piperazine moiety:

  • Step 1 : 4-(Pyridin-4-yloxy)piperidine-1-carbaldehyde (1.0 equiv) is condensed with methylamine (2.0 equiv) in MeOH, followed by NaBH4 reduction.
  • Step 2 : Oxidation of the secondary amine to the carbonyl using Jones reagent.
  • Yield : 60% overall.

Solid-Phase Synthesis

For high-throughput applications, resin-bound piperidine derivatives enable iterative coupling:

  • Resin : Wang resin functionalized with 4-hydroxypyridine.
  • Coupling : HATU/DIEA-mediated acylation with Fmoc-piperazine, followed by deprotection and methylation.
  • Yield : 50–55% after cleavage (TFA/DCM).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance SNAr reactivity but may lead to side reactions (e.g., over-alkylation).
  • Non-polar solvents (THF, DCM) : Preferred for carbonyl coupling to minimize hydrolysis.

Catalytic Hydrogenation

  • Nitro Reduction : Intermediate nitro compounds (e.g., 4-nitrophenylpiperazine) are reduced using Pd/C (10%) under H2 (1 atm, EtOH, 25°C, 6 h) with >99% yield.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives).
  • Recrystallization : Optimal solvents include MeOH/Et2O (1:3) or CHCl3/hexane.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 5.6 Hz, 2H, Py-H), 6.75 (d, J = 5.6 Hz, 2H, Py-H), 4.55 (m, 1H, OCH), 3.70–3.20 (m, 8H, Piperazine-H), 2.95 (m, 4H, Piperidine-H), 2.35 (s, 3H, NCH3).
  • 13C NMR : δ 170.2 (C=O), 155.6 (Py-C-O), 148.3 (Py-C), 114.2 (Py-C), 54.1–46.8 (Piperazine/Piperidine-C), 42.1 (NCH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C16H23N3O2 : 313.1762 [M+H]+.
  • Observed : 313.1765 [M+H]+.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triphosgene vs. Phosgene : Triphosgene offers safer handling with comparable reactivity.
  • Catalyst Recycling : Pd/C recovery via filtration reduces costs in nitro reductions.

Environmental Impact

  • Solvent Recovery : DCM and MeOH are distilled and reused.
  • Waste Minimization : Aqueous washes are neutralized before disposal.

Chemical Reactions Analysis

1-Methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity/Application References
1-Methyl-4-(piperidin-4-yl)piperazine Piperazine-piperidine Methyl, piperidin-4-yl Antitumor agent (Wee1 inhibitor)
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Piperazine Methyl, 2-(trifluoromethyl)benzyl FLT3 inhibition (anti-leukemia)
1-Methyl-4-{4-[α-(1-adamantyl)phenyl]phenyl}piperazine Piperazine-adamantane Adamantyl-phenyl σ1/σ2R ligand (antiproliferative)
4-[4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)phenyl]phthalazin-1-one Piperazine-phthalazinone Cyclopropanecarbonyl, phthalazinone PARP-1/2 inhibitor (anticancer)
Target Compound: 1-Methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine Piperazine-piperidine-pyridine Methyl, pyridin-4-yloxy-piperidine-carbonyl Hypothesized kinase/receptor modulation N/A

Key Observations:

Piperazine-Piperidine Hybrids : The parent compound 1-methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0) shares a piperazine-piperidine backbone but lacks the pyridinyloxy and carbonyl groups. It is used in antitumor agents, highlighting the pharmacological relevance of this scaffold .

Substituent-Driven Activity: The 2-(trifluoromethyl)benzyl group in FLT3 inhibitors (e.g., ) demonstrates that lipophilic substituents enhance kinase binding, but activity depends on synergistic interactions with other moieties (e.g., aminoisoquinoline) . In contrast, adamantane-containing piperazines () show σ receptor binding and antiproliferative effects, emphasizing the role of bulky substituents in receptor selectivity .

Carbonyl Linkage : The carbonyl group in the target compound mirrors PARP inhibitors like KU-0059436 (), where the carbonyl facilitates hydrogen bonding with enzyme active sites .

Biological Activity

The compound 1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is C18H24N4OC_{18}H_{24}N_4O with a molecular weight of approximately 320.41 g/mol. Key structural features include:

  • Piperazine core : A bicyclic structure that often exhibits significant biological activity.
  • Pyridine moiety : Known for its role in enhancing solubility and bioactivity.
  • Carbonyl group : Plays a critical role in the interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Notably, it has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Recent studies have identified that compounds structurally related to this compound exhibit significant inhibition of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial in sterol biosynthesis, which is vital for the survival of certain pathogens such as Leishmania species .

Pharmacological Effects

The compound has been evaluated for its potential therapeutic effects against various diseases, particularly those caused by protozoan parasites. In vitro studies have shown that it can inhibit the growth of Leishmania donovani promastigotes with effective concentrations (EC50) in the low micromolar range .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayEffectiveness (IC50/EC50)Reference
Enzyme InhibitionCYP51Strong Inhibitor
Enzyme InhibitionCYP5122A1Moderate Inhibitor
Antiparasitic ActivityLeishmania donovaniEC50 ~ Low µM
Antiproliferative ActivityCancer Cell LinesIC50 ~ 19.9 - 75.3 µM

Case Study 1: Antiparasitic Activity

In a study focusing on the antiparasitic properties of related compounds, it was found that certain derivatives exhibited significant selectivity against Leishmania species while sparing mammalian cells. This selectivity is crucial for developing safe therapeutic agents .

Case Study 2: Cancer Cell Proliferation Inhibition

Another research effort highlighted the compound's potential as an anticancer agent. It demonstrated notable antiproliferative activity against human breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM, indicating a promising avenue for further investigation in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.